Estriol tripropionate
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Overview
Description
Estriol tripropionate, also known as estriol tripropanoate, is an estrogen medication. It is an ester of estriol, a naturally occurring estrogen. This compound is primarily used in hormone replacement therapy and has various clinical applications due to its estrogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estriol tripropionate is synthesized by esterification of estriol with propionic anhydride or propionyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent degradation of the sensitive estriol molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Estriol tripropionate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield estriol and propionic acid.
Oxidation: this compound can be oxidized to form estrone tripropionate.
Reduction: Reduction reactions can convert this compound back to estradiol tripropionate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Estriol and propionic acid.
Oxidation: Estrone tripropionate.
Reduction: Estradiol tripropionate.
Scientific Research Applications
Estriol tripropionate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Utilized in hormone replacement therapy, particularly for menopausal symptoms and estrogen deficiency conditions.
Industry: Employed in the formulation of pharmaceutical products and hormone therapies
Mechanism of Action
Estriol tripropionate exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that express the estrogenic effects of this compound on the target cell .
Comparison with Similar Compounds
Estriol tripropionate is compared with other estrogen esters such as:
- Estradiol valerate
- Estrone acetate
- Estriol succinate
Uniqueness
This compound is unique due to its specific esterification with propionic acid, which affects its pharmacokinetics and pharmacodynamics. It has a different metabolic profile and duration of action compared to other estrogen esters .
List of Similar Compounds
- Estradiol valerate
- Estrone acetate
- Estriol succinate
Properties
CAS No. |
2236-31-9 |
---|---|
Molecular Formula |
C27H36O6 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-13-methyl-3,17-di(propanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate |
InChI |
InChI=1S/C27H36O6/c1-5-23(28)31-17-9-11-18-16(14-17)8-10-20-19(18)12-13-27(4)21(20)15-22(32-24(29)6-2)26(27)33-25(30)7-3/h9,11,14,19-22,26H,5-8,10,12-13,15H2,1-4H3/t19-,20-,21+,22-,26+,27+/m1/s1 |
InChI Key |
ONMZMZJEZHMWQL-REUUDLSRSA-N |
SMILES |
CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |
Isomeric SMILES |
CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |
Canonical SMILES |
CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |
Key on ui other cas no. |
2236-31-9 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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